2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one
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Overview
Description
2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a chromenone structure
Preparation Methods
The synthesis of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE involves multiple steps, typically starting with the preparation of the benzothiazole and chromenone intermediates. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst.
Cyclization Reactions: The cyclization of thioamide or carbon dioxide (CO2) as raw materials to form the benzothiazole ring.
Microwave Irradiation: This technique is used to accelerate the reaction rates and improve yields.
Industrial production methods often employ one-pot multicomponent reactions and molecular hybridization techniques to streamline the synthesis process and enhance efficiency .
Chemical Reactions Analysis
2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified benzothiazole or chromenone derivatives .
Scientific Research Applications
2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to inhibit various enzymes by binding to their active sites, thereby blocking their activity . The chromenone structure contributes to the compound’s ability to interact with DNA and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and chromenone-based molecules. Some examples are:
2-(1,3-Benzothiazol-2-yl)piperazino-1-ethanol: This compound shares the benzothiazole and piperidine structures but differs in its functional groups.
Benzothiazole-based anti-tubercular compounds: These compounds have shown significant activity against Mycobacterium tuberculosis and are structurally related to 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE.
The uniqueness of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7-METHYL-4H-CHROMEN-4-ONE lies in its combination of the benzothiazole, piperidine, and chromenone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O3S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-7-methylchromen-4-one |
InChI |
InChI=1S/C23H20N2O3S/c1-14-6-7-16-18(26)13-20(28-19(16)12-14)23(27)25-10-8-15(9-11-25)22-24-17-4-2-3-5-21(17)29-22/h2-7,12-13,15H,8-11H2,1H3 |
InChI Key |
CBNDAOMTBKOZQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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